Cholesterol glucoside

Description

Overview of Steryl Glycosides and Their Biological Significance

Steryl glycosides (SGs) are a class of glycolipids where a sugar moiety is attached to the 3β-hydroxy group of a sterol. researchgate.netnih.gov These compounds are widely distributed across various biological kingdoms, including plants, fungi, algae, and some bacteria. researchgate.netnih.govportlandpress.com The glycosylation of sterols significantly alters their physicochemical properties, such as rendering them more water-soluble compared to their free sterol counterparts. nih.gov This modification has profound implications for their biological functions.

SGs are integral components of cell membranes and are thought to play crucial roles in regulating membrane fluidity, permeability, and the formation of lipid rafts. researchgate.netnih.gov They are also implicated in cellular stress responses, providing resistance to freezing and heat shock. researchgate.netnih.gov Furthermore, emerging research suggests their involvement in a variety of biological processes, including signal transduction and host-pathogen interactions. nih.govjst.go.jp

Definition and General Classification of Cholesteryl Glucosides

Cholesteryl glucoside is a specific type of steryl glycoside where the sterol component is cholesterol. ebi.ac.uk The glucose sugar is linked to the 3β-hydroxy group of the cholesterol molecule. researchgate.net This basic structure can be further modified, leading to a classification of cholesteryl glucosides. For instance, acylated cholesteryl glucosides are formed when a fatty acid is attached to the sugar moiety, most commonly at the 6'-position. gerli.com

A notable example is found in the bacterium Helicobacter pylori, which produces a variety of cholesteryl glucosides. asm.orgoup.com These include:

Cholesteryl-α-D-glucopyranoside (αCG) nih.gov

Cholesteryl-6-O-acyl-α-D-glucopyranoside (αCAG) nih.govrsc.org

Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) nih.govrsc.org

The α-glycosidic linkage found in the cholesteryl glucosides of H. pylori is a distinctive feature, as β-glycosidic linkages are more common in nature. asm.org

Distribution and Occurrence of Cholesteryl Glucosides Across Biological Kingdoms

While steryl glycosides are generally rare in bacteria, they are a characteristic feature of certain species. researchgate.netnih.gov Helicobacter pylori is a prime example, containing significant amounts of unique cholesteryl α-glucosides, which can constitute up to 25% of the total lipid weight. asm.orgnih.gov These include cholesteryl-α-D-glucopyranoside, cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside, and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside. asm.orgoup.com The presence of these compounds is considered a unique and characteristic feature of this bacterial species. asm.org Other bacteria where cholesteryl glucosides have been reported include Mycoplasma, Spiroplasma, Acholeplasma, and spirochetes. researchgate.net

In fungi, the most prevalent steryl glycoside is typically ergosterol-3-β-D-glucoside. researchgate.net However, the occurrence of cholesteryl glucosides specifically is less common and not as well-documented as in certain bacteria.

Plants synthesize a diverse array of sterols, including sitosterol, campesterol (B1663852), and stigmasterol (B192456), and consequently, a variety of steryl glycosides. oup.com While these are the predominant forms, cholesterol and its glycosylated derivative, cholesteryl glucoside, are also present, albeit typically in smaller quantities. oup.comfrontiersin.org For instance, studies in Arabidopsis have detected cholesteryl glucosides, although at lower levels compared to other steryl glucosides like sitosteryl and stigmasteryl glucosides. oup.com The first steryl glycoside was isolated from olives and later identified as sitosteryl D-glucoside. researchgate.net

The existence of cholesteryl glucosides in mammalian cells has been a subject of growing interest. nih.gov Initially considered rare in animals, studies have now demonstrated their natural occurrence in mammalian systems. researchgate.netportlandpress.com The presence of 1-O-cholesteryl-β-D-glucopyranoside (GlcChol) has been confirmed in mouse tissues and human plasma. nih.gov Indications of its existence were first reported in cultured human fibroblasts and gastric mucosa. nih.gov Research has also shown that the biosynthesis of cholesteryl glucoside can be induced by heat shock in human fibroblasts. jst.go.jp The formation of these compounds in mammals is thought to occur through the transglucosylation activity of β-glucosidases. nih.gov

Properties

CAS No. |

26671-80-7 |

|---|---|

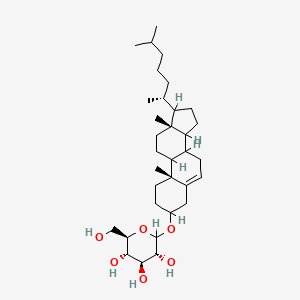

Molecular Formula |

C33H56O6 |

Molecular Weight |

548.8 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |

InChI Key |

FSMCJUNYLQOAIM-IDRZEVMFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

Synonyms |

cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |

Origin of Product |

United States |

Biosynthetic and Enzymatic Pathways of Cholesteryl Glucoside Formation

Enzymology of Cholesteryl Glucosyltransferases (CGTs)

The synthesis of cholesterol glucoside is orchestrated by a class of enzymes known as cholesteryl glucosyltransferases (CGTs). These enzymes catalyze the transfer of a glucose moiety from a donor molecule to the 3β-hydroxyl group of cholesterol.

Identification and Characterization of CGT Enzymes

CGT enzymes have been identified and characterized in various organisms, from bacteria to mammals. In the bacterium Helicobacter pylori, the enzyme responsible for cholesterol glucosylation is encoded by the hp0421 gene. nih.govrsc.org This enzyme is crucial for the bacterium's ability to colonize its host and evade the immune response. researchgate.netnih.gov The crystal structure of the catalytic domain of H. pylori CGT has been solved, providing insights into its mechanism of action. researchgate.net

In animals, the synthesis of cholesteryl glucoside is not dependent on a dedicated CGT enzyme in the same way as in some bacteria. Instead, it has been demonstrated that β-glucosidases, such as glucocerebrosidase (GBA1), can catalyze this reaction through a process called transglucosylation. nih.govresearchgate.net Overexpression of GBA1 in human fibroblasts leads to an increased synthesis of cholesteryl glucoside. nih.gov This dual functionality highlights the adaptability of enzymatic pathways in cellular metabolism.

In plants, UDP-glucose:sterol glucosyltransferases (SGTs) are responsible for the synthesis of steryl glucosides. frontiersin.org These enzymes have been identified in various plant species, including tomato and Gymnema sylvestre. frontiersin.orgnih.gov Plant SGTs can exist in both membrane-associated and soluble cytosolic forms. frontiersin.org

Substrate Specificity and Donor Molecules (e.g., UDP-glucose, Glucosylceramide)

The choice of glucose donor molecule is a key differentiator in the synthesis of this compound across different life forms.

UDP-glucose: In many bacteria and plants, the primary glucose donor for the synthesis of cholesteryl glucoside is uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). nih.govresearchgate.net For instance, the CGT from Helicobacter pylori is a UDP-glucose-dependent enzyme. researchgate.net Similarly, plant SGTs utilize UDP-glucose to glycosylate a variety of sterols. frontiersin.orgresearchgate.netbibliotekanauki.pl Studies on eggplant SGT have shown a strong preference for UDP-glucose over other nucleotide sugars like UDP-galactose, TDP-glucose, and CDP-glucose. bibliotekanauki.pl

Glucosylceramide: In contrast, animal cells primarily utilize glucosylceramide (GlcCer) as the glucose donor for cholesteryl glucoside synthesis. nih.govresearchgate.netnih.gov This reaction is a transglucosylation event catalyzed by β-glucosidases. nih.govfrontiersin.org Research has shown that in hog stomach and human fibroblasts, GlcCer is the most effective substrate for the formation of cholesteryl glucoside, while UDP-glucose is not utilized as an immediate donor. nih.gov The efficiency of this transfer can be influenced by the fatty acid chain length of the GlcCer, with shorter chains like C8:0-GlcCer being more effective donors. nih.govresearchgate.net

The substrate specificity of these enzymes also extends to the sterol acceptor. While cholesterol is a primary substrate, some plant SGTs can glucosylate a range of other sterols, including campesterol (B1663852), stigmasterol (B192456), and β-sitosterol. frontiersin.org

Kinetic Parameters and Reaction Mechanisms of CGT Activity

The kinetic properties of CGT enzymes provide valuable information about their efficiency and reaction mechanisms. For instance, the CGTase from Bacillus megaterium exhibits Michaelis-Menten kinetics, with specific Km and Vmax values that can be determined experimentally. frontiersin.org

The reaction mechanism for retaining glycosidases, which includes the β-glucosidases that synthesize cholesteryl glucoside in animals, involves a double displacement mechanism. frontiersin.org This process proceeds through a glycosyl-enzyme covalent intermediate. frontiersin.org In contrast, inverting glycosyltransferases utilize a single-step reaction. frontiersin.org

The pH and temperature optima for these enzymatic reactions are also critical. For example, the cholesterol glucosylation activity of GBA1 is optimal at a pH of approximately 5.3 and a temperature of 43°C. nih.gov The activity of these enzymes can also be influenced by the presence of metal ions and detergents. nih.gov

Biosynthesis of Acylated and Phosphorylated Cholesteryl Glucoside Derivatives

Following the initial glucosylation of cholesterol, further modifications can occur, leading to the formation of acylated and phosphorylated derivatives. These modifications add another layer of complexity and functional diversity to these glycolipids.

Role of Cholesteryl-α-D-Glucopyranoside Acyltransferase (CGAT)

In Helicobacter pylori, cholesteryl glucoside can be further acylated to form cholesteryl-6′-O-acyl-α-D-glucopyranoside (CAG). nih.govrsc.org The enzyme responsible for this acylation is Cholesteryl-α-D-Glucopyranoside Acyltransferase (CGAT). nih.govnih.govnih.gov This enzyme was identified as being encoded by the hp0499 gene. nih.govnih.govnih.gov

CGAT is a bifunctional enzyme that can hydrolyze phospholipids (B1166683) and subsequently transfer the acyl group to the 6'-hydroxyl group of the glucose moiety of cholesteryl glucoside. nih.govnih.gov It has been found to be an outer membrane protein that can be secreted via outer membrane vesicles. nih.govairitilibrary.com The optimal pH for CGAT activity is around 4.5, suggesting it can function effectively in the acidic environment of the stomach. nih.govairitilibrary.com

Formation of Cholesteryl-6′-O-Acyl-α-D-Glucopyranosides (CAGs)

The formation of CAGs is a crucial step in the metabolism of cholesterol by H. pylori. nih.govoup.com The acyl chains for CAG synthesis are derived from host cell phospholipids, particularly phosphatidylethanolamine (B1630911). nih.govrsc.org This hijacking of host lipids allows the bacterium to generate CAGs with longer and/or unsaturated fatty acid chains, which can influence the properties of the bacterial membrane. rsc.org The acyl chain length of CAGs has been shown to affect bacterial adhesion to host cells. nih.gov

In addition to acylation, cholesteryl glucoside in H. pylori can also be modified with a phosphatidyl group to form cholesteryl-6′-O-phosphatidyl-α-D-glucopyranoside (CPG). rsc.orgoup.com The enzyme responsible for CPG formation is yet to be fully characterized. nih.gov The balance between CAG and CPG synthesis appears to be regulated during different growth phases of the bacterium. oup.com

Synthesis of Cholesteryl-6′-O-Phosphatidyl-α-D-Glucopyranosides (CPGs)

Cholesteryl-6′-O-phosphatidyl-α-D-glucopyranosides (CPGs) are complex glycolipids found in certain bacteria, notably Helicobacter pylori. Their synthesis is a multi-step process that begins with the formation of a cholesteryl glucoside precursor. The foundational molecule, cholesteryl α-D-glucopyranoside (αCG), serves as the acceptor for the subsequent addition of a phosphatidyl group. nih.govrsc.org

The biosynthesis involves the attachment of a phosphatidyl group to the 6'-hydroxyl (C-6') position of the glucose moiety of αCG. nih.govnih.gov While the specific enzyme responsible for catalyzing this final step in CPG formation within H. pylori has not been definitively identified, the pathway is understood to proceed from the αCG intermediate. nih.gov The lipid portion of the phosphatidyl group can vary, leading to a diversity of CPG molecules. nih.gov

Chemical synthesis of CPGs has been achieved in laboratory settings, providing a means to study these molecules. A common strategy involves the regioselective deprotection of the C-6' hydroxyl group on a protected αCG derivative, followed by a phosphoramidite (B1245037) coupling reaction to introduce the phosphatidyl group. nih.govnih.govcdc.gov This synthetic approach has been crucial for confirming the structure of natural CPGs and providing material for biological studies. nih.govnih.govcdc.govresearchgate.net

Alternative Pathways of Cholesteryl Glucoside Generation

Beyond the direct glucosylation of cholesterol from a nucleotide sugar donor, cholesteryl glucosides can also be formed through alternative enzymatic reactions, primarily involving the transfer of glucose from other glycolipids.

Transglucosylation Reactions by β-Glucosidases (e.g., GBA1, GBA2)

In mammalian cells, the formation of β-cholesteryl glucoside (β-GlcChol) can be catalyzed by glucocerebrosidases (GBA), enzymes primarily known for their hydrolytic activity. nih.gov Both the lysosomal GBA1 and the non-lysosomal GBA2 possess the ability to perform a transglucosylation reaction. nih.govresearchgate.netresearchgate.net This reaction is reversible, allowing the enzymes to transfer a glucose molecule between glucosylceramide (GlcCer) and cholesterol. nih.govfrontiersin.org

Under normal conditions, GBA1 is more involved in the degradation (hydrolysis) of β-GlcChol, while GBA2 appears to contribute more to its formation. nih.govfrontiersin.org However, this balance can shift depending on the cellular environment. For instance, in situations where cholesterol accumulates within lysosomes, such as in Niemann-Pick type C disease, GBA1 can actively synthesize β-GlcChol. nih.govresearchgate.net Studies using fibroblasts from Gaucher disease patients, who have deficient GBA1 activity, showed very low cholesterol glucosylation, which could be rescued by overexpressing GBA1. researchgate.netnih.gov This demonstrates a novel function for GBA1 as a β-cholesteryl glucoside-synthesizing enzyme in certain contexts. researchgate.netnih.gov

Mechanisms of Glucose Transfer from Alternate Donors

The generation of cholesteryl glucoside via transglucosylation relies on a glucose donor other than UDP-glucose. The primary alternate donor in the reaction catalyzed by GBA1 and GBA2 is glucosylceramide (GlcCer). nih.govresearchgate.net The enzymes transfer the glucose moiety from GlcCer to the hydroxyl group of cholesterol. nih.govresearchgate.net The efficiency of this transfer can be influenced by the structure of the GlcCer donor. Research has shown that GBA1 prefers GlcCer containing mono-unsaturated fatty acids over those with saturated fatty acids of the same length. nih.gov Furthermore, among saturated fatty acid-containing GlcCer, the short-chain C8:0-GlcCer was found to be the most effective glucose donor for cholesterol glucosylation by GBA1. nih.gov

In bacteria like Helicobacter pylori, the biosynthesis of cholesteryl-6′-O-acyl-α-D-glucopyranoside (CAG) involves the transfer of an acyl group from a donor molecule. The acyl donor for this reaction is not acyl-coenzyme A, but rather a glycerolipid, specifically phosphatidylethanolamine (PE). nih.govrsc.org The enzyme responsible, cholesterol-α-D-glucopyranoside acyltransferase (CGAT), hydrolyzes phospholipids and subsequently transfers the acyl group to the 6'-position of αCG. nih.govnih.gov

| Enzyme/System | Primary Glucose Donor | Product | Organism/System |

| Cholesterol-α-glucosyltransferase (CGT) | UDP-glucose | α-Cholesteryl glucoside (αCG) | Helicobacter pylori |

| β-Glucosidases (GBA1, GBA2) | Glucosylceramide (GlcCer) | β-Cholesteryl glucoside (β-GlcChol) | Mammalian cells |

| Cholesterol-α-D-glucopyranoside acyltransferase (CGAT) | Phosphatidylethanolamine (PE) | α-Cholesteryl acylglucoside (αCAG) | H. pylori |

| UDP-glucose:sterol glucosyltransferase | UDP-glucose | Steryl β-D-glycoside | Plants |

Regulation of Cholesteryl Glucoside Biosynthesis

The synthesis of cholesteryl glucoside is a tightly controlled process, influenced by a combination of genetic, environmental, and cellular factors.

Genetic Regulation of Glucosyltransferase Expression

The expression of the enzymes responsible for cholesteryl glucoside synthesis is under strict genetic control. In the bacterium Helicobacter pylori, the gene identified as hp0421 encodes the cholesterol-α-glucosyltransferase (CGT) that initiates the synthesis of all its cholesteryl glucoside derivatives. nih.govgsea-msigdb.org Similarly, in Helicobacter hepaticus, a functional cgt gene is essential for the bacterium to establish colonization. nih.gov

In the plant kingdom, a family of genes encodes the necessary enzymes. For example, in Arabidopsis, the UGT80 gene family, including UGT80A2 and UGT80B1, encodes UDP-glucose:sterol glucosyltransferases. oup.com Tomato plants (Solanum lycopersicum) possess four such genes, and their expression is regulated by both developmental stage and stress conditions. frontiersin.org In mammalian systems, the expression of genes involved in the synthesis of the glucose donor, GlcCer, is also regulated. For instance, glucosylceramide synthase has been identified as a direct transcriptional target of the Liver X Receptor (LXR), a key regulator of lipid metabolism. nih.gov

Environmental and Cellular Factors Influencing Synthesis (e.g., Cholesterol Availability, Heat Stress)

The rate of cholesteryl glucoside synthesis is highly responsive to changes in the cellular environment.

Cholesterol Availability: The concentration and location of cholesterol are critical factors. In mammalian cells, the accumulation of cholesterol in lysosomes, a hallmark of Niemann-Pick type C disease, leads to a significant increase in the formation of β-cholesteryl glucoside by the lysosomal enzyme GBA1. researchgate.net For bacteria like H. pylori, which are auxotrophic for cholesterol, the availability of host cholesterol is a prerequisite for synthesis. The bacterium actively extracts cholesterol from host cell membranes for this purpose. nih.govgsea-msigdb.org Growing H. pylori in a cholesterol-free medium prevents the synthesis of cholesteryl glucosides, leading to defects in cell wall integrity and morphology. nih.gov

Heat Stress: Exposure to elevated temperatures is a potent inducer of cholesteryl glucoside synthesis in a variety of organisms. In human fibroblasts, heat shock causes a rapid increase in the production of β-cholesteryl glucoside. nih.govnih.gov This synthesis occurs quickly, preceding the activation of heat shock transcription factor 1 (HSF1) and the expression of heat shock proteins (HSPs), suggesting that cholesteryl glucoside may function as a lipid mediator in the cellular stress response. nih.govjst.go.jp The proposed mechanism involves an increase in membrane fluidity under heat stress, which activates the membrane-bound glucosyltransferase. nih.govbioone.org

Other Factors: The balance of substrates can also regulate synthesis. The reversible transglucosylation activity of GBA1 and GBA2 is highly dependent on the local availability of the glucose donor (GlcCer) and the acceptor (cholesterol). researchgate.netfrontiersin.org Environmental stresses in general have been shown to alter the lipid composition, including the relative amounts of different cholesteryl glucoside derivatives, in H. pylori. oup.com

| Factor | Effect on Synthesis | Mechanism | Relevant Enzymes |

| High Cholesterol Availability | Increased | Provides substrate for the enzymatic reaction. | GBA1, CGT |

| Heat Stress | Increased | Increases membrane fluidity, activating transferase. | Sterol glucosyltransferase |

| Substrate Balance (GlcCer vs. Cholesterol) | Modulated | Influences the direction of the reversible transglucosylation reaction. | GBA1, GBA2 |

| General Environmental Stress | Altered | Induces regulatory systems for lipid metabolism. | CGT, CGAT |

Biological Roles and Functional Mechanisms of Cholesteryl Glucosides

Role in Microbial Physiology and Pathogenesis

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is auxotrophic for cholesterol, meaning it cannot synthesize this lipid and must acquire it from its host. nih.gov Upon uptake, H. pylori utilizes the enzyme cholesterol-α-glucosyltransferase (CGT), encoded by the hp0421 gene, to modify the cholesterol by adding a glucose molecule. nih.govtandfonline.com This initial product, cholesteryl-α-D-glucopyranoside (αCG), serves as a precursor for further modifications, resulting in a family of unique lipids known as cholesteryl glucosides (CGs). tandfonline.comnih.gov These include cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG) and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG). tandfonline.comnih.gov These CGs are vital components of the bacterial cell wall and play a multifactorial role in the bacterium's physiology and its interaction with the host, influencing everything from cell shape to immune evasion. nih.govnih.govasm.org

Cholesteryl glucosides are fundamental to maintaining the characteristic spiral shape of H. pylori, which is crucial for its motility and ability to colonize the viscous gastric mucus layer. nih.govasm.org Studies have shown that the deletion of the hp0421 gene, which prevents the synthesis of CGs, leads to a remarkable loss of this typical morphology. nih.gov The mutant bacteria often exhibit an aberrant, coccoid (spherical) form instead of the normal spiral or rod shape. nih.govplos.org

The transition from the metabolically active spiral form to the coccoid form, which is often considered a dormant or less active state, is associated with significant changes in the composition of membrane lipids, including CGs. oup.com Specifically, during coccoid formation, levels of cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) increase, while cholesteryl-α-d-glucopyranoside (CGL) decreases. oup.com This alteration in the lipid profile is believed to be a key factor driving the morphological change. oup.com The loss of CGs not only affects the shape but also compromises the integrity of the bacterial cell wall, highlighting their structural importance. nih.govasm.org

Table 1: Impact of Cholesteryl Glucoside (CG) Depletion on H. pylori Morphology

| Feature | Wild-Type H. pylori | H. pylori Mutant (lacking CGs) | Reference(s) |

| Primary Morphology | Spiral / Rod-shaped | Coccoid (spherical) / Aberrant | nih.gov, plos.org |

| Cell Wall Integrity | Intact | Compromised / Disrupted | nih.gov, asm.org |

| Growth Characteristics | Normal growth rate | Slower growth, earlier entry into plateau phase | plos.org |

The integration of cholesteryl glucosides into the bacterial membrane is critical for its stability and for regulating its permeability. nih.govnih.govoup.com The unique structure of these lipids, derived from host cholesterol, helps to fortify the bacterial cell envelope. asm.org Research demonstrates that the absence of CGs, following the knockout of the CGT enzyme, results in a significant increase in the permeability of the bacterial cell wall. nih.gov

Table 2: Changes in Membrane Lipid Composition During H. pylori Morphological Transition

| Lipid Component | Spiral Form (Logarithmic Phase) | Coccoid Form (Stationary Phase) | Reference |

| Cholesteryl-α-d-glucopyranoside (CGL) | Present | Decreased | oup.com |

| Cholesteryl-6-O-tetradecanoyl-α-d-glucopyranoside (CAG) | Present | Increased | oup.com |

| Cholesteryl-6-O-phosphatidyl-α-d-glucopyranoside (CPG) | Barely detectable | Increased | oup.com |

| Phosphatidyl ethanolamine (B43304) (PE) | High levels | Decreased | oup.com |

A key strategy for the chronic persistence of H. pylori in the hostile environment of the stomach is its ability to evade the host's immune system. Cholesteryl glucosides are central to this process. nih.govnih.gov H. pylori extracts cholesterol from the plasma membranes of gastric epithelial cells and subsequently glucosylates it. nih.govresearchgate.net This modification is a crucial immune evasion tactic. While the presence of unmodified cholesterol on the bacterial surface promotes phagocytosis by antigen-presenting cells like macrophages and dendritic cells, the conversion to cholesteryl glucosides effectively abrogates this process. nih.govresearchgate.net

By masking the cholesterol, CGs prevent recognition and uptake by immune cells, which in turn suppresses the subsequent activation of T cells. nih.gov Knockout mutants lacking the CGT enzyme, and therefore unable to produce CGs, are more readily phagocytosed and cleared by the host's immune system, demonstrating the importance of these lipids for establishing a persistent infection. nih.govresearchgate.net This glucosylation of a host-derived lipid represents a sophisticated mechanism that tips the host-pathogen interaction in favor of the bacterium. nih.gov

H. pylori utilizes a type IV secretion system (TFSS) to inject virulence factors, such as the oncoprotein cytotoxin-associated gene A (CagA), directly into host epithelial cells. rsc.orgnih.gov The proper functioning of this secretion system and the successful translocation of CagA are dependent on cholesteryl glucosides. nih.govrsc.org

Research has shown that H. pylori strains with a deleted CGT gene are unable to efficiently translocate CagA into host cells, and as a result, cannot induce downstream events like CagA phosphorylation and the characteristic "hummingbird" phenotype in gastric cells. nih.govnih.gov The presence of CGs, particularly cholesteryl-6'-O-acyl-α-D-glucopyranosides (CAGs) with longer or unsaturated fatty acid chains, has been found to promote CagA translocation. rsc.orgrsc.org These specific lipids appear to enhance the formation of a functional TFSS at the host-pathogen interface, possibly by influencing the membrane dynamics required for the secretion apparatus to work effectively. rsc.orgnih.gov

Table 3: Effect of Cholesteryl Glucosides on CagA Translocation

| H. pylori Strain / Condition | CagA Translocation | CagA Phosphorylation | Reference(s) |

| Wild-Type | Efficient | Present | nih.gov, nih.gov |

| ΔCGT Mutant (lacks CGs) | Greatly Reduced / Impaired | Greatly Reduced / Impaired | nih.gov, nih.gov |

| ΔCGT Mutant + exogenous CAGs | Restored | Restored | rsc.org, |

| ΔCGT Mutant + exogenous CPGs | No significant restoration | No significant restoration | rsc.org |

Lipid rafts are specialized microdomains within the host cell membrane that are enriched in cholesterol and sphingolipids. nih.gov These rafts function as signaling platforms and are often exploited by pathogens as entry portals or as sites to assemble virulence machinery. tandfonline.comnih.gov H. pylori manipulates these host structures for its own benefit, and cholesteryl glucosides are instrumental in this process. nih.govrsc.org

CGs synthesized by H. pylori at the site of contact with the host cell can insert into the host membrane, altering its physical properties and promoting the clustering of lipid raft components. nih.gov This reorganization of the host membrane architecture is crucial for the assembly of a functional type IV secretion system and for the subsequent translocation of CagA. nih.govnih.gov Studies have shown that specific CGs, namely CAGs, are more effective than CPGs at promoting the formation of lipid rafts. rsc.org An increase in CAGs with longer and/or unsaturated acyl chains, which can be synthesized using lipids acquired from the host, further enhances the formation of these rafts, thereby increasing the efficiency of virulence factor delivery and augmenting the bacterium's pathogenicity. rsc.orgrsc.org

Cholesteryl Glucosides in Helicobacter pylori

Interaction with Host Cell Autophagy Pathways

In certain pathogenic bacteria, cholesteryl glucosides are pivotal in manipulating host cellular processes to ensure bacterial survival. A key example is Helicobacter pylori, which is auxotrophic for cholesterol and must acquire it from host cells. nih.govresearchgate.net This bacterium employs an enzyme, cholesterol-α-glucosyltransferase (CGT), to convert host cholesterol into various cholesteryl glucosides. nih.govtandfonline.commdpi.com This glucosylation process is a crucial strategy for the bacterium to interfere with the host's autophagy pathway, a fundamental cellular degradation and recycling process. researchgate.nettandfonline.com

Research demonstrates that H. pylori carrying the gene for CGT can modulate cholesterol to trigger autophagy while simultaneously preventing the fusion of autophagosomes with lysosomes. nih.govnih.gov This arrest of the autophagic flux allows the bacteria to persist and maintain a significantly higher burden within macrophages, which would otherwise clear the infection. nih.govtandfonline.com The knockdown of autophagy-related proteins impairs autophagosome maturation and subsequently reduces the survival of internalized H. pylori, highlighting the importance of this pathway for the bacterium. nih.gov

Further studies have identified specific derivatives, such as cholesteryl 6ʹ-O-acyl-α-d-glucoside (CAG), as key players in this manipulation. CAG has been shown to augment the autophagy response induced by H. pylori infection. nih.govnih.gov However, it also intervenes in the degradation of autophagosomes and diminishes lysosomal biogenesis. nih.govnih.gov This multifaceted interference creates a protected intracellular niche, harboring the bacteria within autophago-lysosomes and favoring their survival. nih.govfrontiersin.org Ultimately, the strategic glucosylation of host cholesterol represents a sophisticated mechanism for H. pylori to evade immune clearance and establish chronic infection. nih.govmdpi.com

Contribution to Antibiotic Susceptibility and Resistance

Cholesteryl glucosides (CGs) are integral to the structural integrity of the H. pylori cell wall and play a significant role in its resistance to various antibiotics. nih.govasm.org The enzyme cholesteryl-α-glucoside transferase (CGT), encoded by the hp0421 gene, is critical for integrating these unique lipids into the bacterial cell wall. nih.gov

Studies involving the deletion of the hp0421 gene, which results in a deficiency of CGs, have revealed a remarkable alteration in the bacterium's antibiotic resistance profile. The absence of these lipids increases the permeability of the bacterial cell wall. nih.govasm.org This compromised barrier renders the mutant H. pylori strains susceptible to a range of antibiotics to which the wild-type strains are typically resistant. asm.org Conversely, culturing H. pylori in a cholesterol-rich medium enhances its resistance to several clinically relevant antibiotics. nih.gov

Furthermore, the cholesterol analog cholestenone has been shown to exhibit antibiotic activity against H. pylori, including clarithromycin-resistant strains, by specifically inhibiting the biosynthesis of cholesteryl-α-D-glucopyranoside (CGL), a major component of the bacterial cell wall. pnas.org This underscores the importance of CG biosynthesis as a potential target for developing new therapeutic strategies against persistent H. pylori infections. nih.govpnas.org

Table 1: Impact of Cholesteryl Glucosides on Antibiotic Resistance in H. pylori This interactive table summarizes research findings on how the presence or absence of cholesteryl glucosides affects the susceptibility of H. pylori to different antibiotics.

| Antibiotic | Effect of Cholesteryl Glucoside (CG) Presence | Effect of CG Absence (e.g., in Δhp0421 mutant) | Reference(s) |

|---|---|---|---|

| Tetracycline | Increased Resistance | Increased Susceptibility | nih.govnih.gov |

| Clarithromycin | Increased Resistance | - | nih.gov |

| Ciprofloxacin | Resistance | Increased Susceptibility | nih.govasm.org |

| Rifampin | Increased Resistance | - | nih.gov |

| Polymyxin B | Resistance | Increased Susceptibility | nih.govasm.org |

| Colistin | Resistance | Increased Susceptibility | nih.govasm.org |

| Fosfomycin | Resistance | Increased Susceptibility | nih.govasm.org |

Cholesteryl Glucosides in Other Bacteria (e.g., Borrelia burgdorferi, Mycoplasma sp.)

While extensively studied in H. pylori, cholesteryl glucosides and related glycolipids are also found in other bacteria where they perform essential functions.

Borrelia burgdorferi , the spirochete that causes Lyme disease, is notable for having both free cholesterol and cholesterol-containing glycolipids in its outer membrane, which is unusual for a prokaryote. nih.govplos.org While the most abundant cholesteryl glycolipids in B. burgdorferi are galactosides (e.g., cholesteryl-β-D-galactopyranoside), trace amounts of cholesteryl β-d-glucoside have also been identified. nih.govoup.com The related species Borrelia hermsii, which causes relapsing fever, contains cholesteryl glucosides more prominently. nih.govpnas.org In B. burgdorferi, these lipids are organized into raft-like microdomains in the outer membrane, similar to those in eukaryotic cells. nih.gov These molecules are antigenic and can trigger an antibody response in the host, particularly in the later stages of Lyme disease. nih.govpnas.org

Mycoplasma species also synthesize cholesteryl glucosides. Mycoplasma gallinarum produces cholesteryl glucoside via the transfer of glucose from uridine-5'-diphosphoglucose (UDP-glucose) to membrane-bound cholesterol. nih.govasm.org This enzymatic reaction is specific, requires magnesium ions (Mg2+), and has an optimal pH of approximately 8.0. nih.gov The enzyme responsible for this synthesis is associated with the cell membrane. nih.gov Similarly, cholesteryl glucoside has been identified as a component of other Mycoplasma species, such as strain J. acs.org

Table 2: Cholesteryl Glucosides in Various Bacteria This interactive table provides an overview of the presence and function of cholesteryl glucosides in different bacterial species.

| Bacterial Species | Type of Cholesteryl Glycoside | Key Function(s) | Reference(s) |

|---|---|---|---|

| Helicobacter pylori | Cholesteryl α-glucosides (CGL, CAG, CPG) | Immune evasion, autophagy manipulation, antibiotic resistance, cell wall integrity. | nih.govnih.govoup.com |

| Borrelia burgdorferi | Cholesteryl β-d-glucoside (trace amounts); primarily cholesteryl galactosides. | Formation of membrane lipid rafts, antigenicity. | nih.govnih.govoup.com |

| Mycoplasma gallinarum | Cholesteryl glucoside | Membrane component; synthesized from UDP-glucose and cholesterol. | nih.govasm.org |

Cholesteryl Glucosides in Fungi

In the fungal kingdom, sterols are essential membrane components, with ergosterol (B1671047) being the most prevalent. nih.gov The glycosylated forms of these sterols are known as sterylglucosides (SGs). While often derived from ergosterol, the principles of their function in regulating cellular processes are broadly applicable. nih.govmdpi.com

Sterylglucosides are key regulators in how fungi adapt to environmental stress. nih.govresearchgate.netresearchgate.net The synthesis of sterols is a highly oxygen-dependent process; thus, the balance between free sterols and their glycosylated counterparts can act as an indicator of the cellular oxygen environment. nih.govnih.gov Fungi possess sophisticated transcriptional regulation networks to manage lipid homeostasis in response to low-oxygen conditions, ensuring survival in diverse and challenging environments, such as host tissues. nih.gov SGs are also implicated in helping fungi cope with pH stress. nih.govresearchgate.net Fungal species that colonize acidic environments, like the stomach, have demonstrated the ability to regulate genes that respond to pH, a process linked to maintaining the stability and function of the cell membrane, where SGs are important components. mdpi.com

Sterylglucosides play a direct role in fundamental membrane functions and processes like cell recycling. nih.govresearchgate.net The addition of a glucose moiety to a sterol significantly alters its biophysical properties, making it more hydrophilic. nih.gov This change affects membrane fluidity, permeability, and the formation of specialized membrane microdomains. mdpi.comnih.gov These lipids are involved in maintaining the structural integrity of the plasma membrane. The term "cell recycling" is associated with autophagy, a process crucial for cellular maintenance. The regulation of SG levels is tightly controlled, suggesting their importance in these fundamental cellular activities. nih.govresearchgate.net

Certain fungal species utilize and metabolize exogenous sterols, converting them into sterylglucosides. A clear example is found in the oomycete Pythium sylvaticum. nih.govresearchgate.net When grown in a medium containing cholesterol, P. sylvaticum produces cholesterol beta-D-glucoside-6'-O-palmitate as a polar metabolite within its mycelium. nih.govresearchgate.netoregonstate.edu The structure of this compound has been confirmed through synthesis. nih.gov This fungus is also capable of producing similar acylated sterylglucosides from other sterols, such as beta-sitosterol (B1209924) and campesterol (B1663852), indicating a broader metabolic pathway for processing various sterols from its environment. nih.govresearchgate.net This is particularly relevant for Pythiaceous fungi, which often require an external source of sterols to complete their life cycle, especially for sexual reproduction. oregonstate.edu

Involvement in Cell Recycling and Membrane Functions

Functional Aspects in Plant Systems

While cholesterol itself is a minor component of most plant membranes, its glucosylated forms, along with other steryl glucosides, play significant roles in plant physiology, particularly in responding to environmental challenges.

Involvement in Plant Stress Response (e.g., Heat Stress, Salicylic (B10762653) Acid)

Plants exposed to various abiotic stresses, including extreme temperatures and salinity, often exhibit changes in their sterol composition. nih.gov Steryl glucosides are integral to these adaptive responses. nih.gov For instance, under high temperatures, some plants increase their stigmasterol (B192456) content, which has been linked to improved heat tolerance. nih.gov While not cholesterol glucoside itself, this highlights the general importance of modified sterols in stress mitigation.

Salicylic acid, a key plant hormone in defense signaling, is involved in responses to both biotic and abiotic stresses. mdpi.comnih.govcabidigitallibrary.org Its signaling pathways can influence a broad range of physiological processes, including the modulation of membrane composition, to enhance stress tolerance. mdpi.comcabidigitallibrary.orgmdpi.com The interplay between salicylic acid signaling and the synthesis of membrane components like steryl glucosides is an area of ongoing research to fully understand how plants coordinate their stress responses. nih.gov

Role in Membrane Adaptation to Environmental Conditions (e.g., Low Temperatures)

Steryl glucosides and their acylated derivatives are crucial for adapting plant membranes to fluctuating environmental conditions, such as low temperatures. libretexts.orgwisc.edu The general function of sterols in membranes is to modulate fluidity; they increase order and decrease permeability at higher temperatures while increasing fluidity at lower temperatures. nih.gov

Specifically, during cold acclimation, an increase in the ratio of acylated steryl glycosides to steryl glycosides has been observed in some plant species, a change associated with enhanced freezing tolerance. wisc.edu The structure of different sterols also plays a role; for example, stigmasterol is thought to increase membrane fluidity at low temperatures. mdpi.com These modifications help maintain the necessary membrane state for cellular function across a range of temperatures. mdpi.comxtbg.ac.cn The interaction of sterols with other membrane lipids, such as glucosyl cerebrosides, can facilitate membrane adhesion, which is important for adaptation to large temperature fluctuations. mdpi.com

Potential in Signal Transmission Across Membranes

The localization of steryl glucosides within specific membrane microdomains, often referred to as lipid rafts, suggests their involvement in signal transduction. libretexts.orgoup.com These domains act as platforms for organizing signaling proteins and other molecules. libretexts.org By influencing the physical properties of the membrane and associating with key proteins, steryl glucosides may play a role in transmitting external signals into the cell. libretexts.org

The structure of steryl glucosides, with the sterol portion embedded in the membrane and the sugar moiety at the surface, is well-suited for interacting with both the lipid bilayer and the aqueous environment, potentially modulating the activity of membrane-bound proteins involved in signaling cascades. libretexts.org

Cellular Functions in Mammalian Systems

Induction by Cellular Stressors (e.g., Heat Shock)

In mammalian cells, the synthesis of cholesteryl glucoside is notably induced by cellular stressors, particularly heat shock. nih.govbioone.orgnih.gov Studies on human fibroblasts have shown a rapid increase in cholesteryl glucoside levels when cells are exposed to elevated temperatures (e.g., 42°C). nih.govbioone.org This response is considered an early event in the cellular stress response pathway. nih.govmerckmillipore.com The formation of cholesteryl glucoside is catalyzed by a sterol glucosyltransferase, which may be activated by changes in membrane fluidity caused by heat stress. nih.govbioone.orgjst.go.jp

Activation of Heat Shock Transcription Factor 1 (HSF1) and Heat Shock Protein 70 (HSP70) Production

A primary function of the heat-induced cholesteryl glucoside is the activation of Heat Shock Transcription Factor 1 (HSF1). nih.govmerckmillipore.comjst.go.jpresearchgate.net HSF1 is the master regulator of the heat shock response. nih.govbioone.org Upon activation, HSF1 moves to the nucleus, binds to specific DNA sequences called heat shock elements (HSEs), and initiates the transcription of genes encoding heat shock proteins (HSPs). nih.govbioone.orgnih.gov

The production of Heat Shock Protein 70 (HSP70) is a direct downstream consequence of HSF1 activation by cholesteryl glucoside. nih.govmerckmillipore.comjst.go.jpresearchgate.net Research has demonstrated that the addition of exogenous cholesteryl glucoside to cultured human fibroblasts, even without heat stress, is sufficient to activate HSF1 and induce the synthesis of HSP70. nih.govmerckmillipore.comresearchgate.netresearchgate.netmdpi.commedchemexpress.commedchemexpress.com This indicates that cholesteryl glucoside acts as a crucial lipid mediator in the signal transduction pathway that leads to the production of protective HSPs during cellular stress. nih.govmerckmillipore.com

Interactive Data Table: Cholesteryl Glucoside Research Findings

| System | Condition/Stressor | Key Finding | Compound(s) Involved | Reference(s) |

| Mammalian (Human Fibroblasts) | Heat Shock (42°C) | Rapid induction of cholesteryl glucoside synthesis. | Cholesteryl glucoside, Cholesterol | nih.gov, bioone.org |

| Mammalian (Human Fibroblasts) | Exogenous Cholesteryl Glucoside | Activation of HSF1 and induction of HSP70 production without heat stress. | Cholesteryl glucoside, HSF1, HSP70 | researchgate.net, nih.gov, merckmillipore.com, medchemexpress.com, researchgate.net |

| Mammalian (Human Fibroblasts) | Heat Shock | Cholesteryl glucoside induction precedes HSF1 activation and HSP70 production. | Cholesteryl glucoside, HSF1, HSP70 | jst.go.jp |

| Plant (General) | Temperature Stress | Alterations in steryl glucoside and acylated steryl glycoside content are associated with adaptation. | Steryl glucosides, Acylated steryl glycosides | libretexts.org, nih.gov, wisc.edu |

| Plant (Solanum species) | Low Temperature | Increased ratio of acylated steryl glycoside to steryl glycoside is linked to cold acclimation and freezing tolerance. | Acylated steryl glycosides, Steryl glycosides | wisc.edu |

Modulation of Membrane Dynamics and Lipid Homeostasis

Cholesteryl glucoside (CG) and its derivatives are glycolipids that play a significant role in modulating the physical properties and organization of cellular membranes. cymitquimica.com Their integration into the lipid bilayer influences membrane dynamics, fluidity, and the maintenance of lipid homeostasis, particularly through the formation and stabilization of specialized membrane microdomains known as lipid rafts. cymitquimica.comjst.go.jp

The introduction of a glucose moiety to cholesterol alters its behavior within the membrane. Studies using artificial liposomes have shown that the enzymatic transfer of glucose from glucosylceramide to cholesterol leads to a change in the membrane's physical properties, promoting the formation of thermostable, solid-ordered domains. jst.go.jp In dioleoylphosphatidylcholine (DOPC) membranes, cholesteryl-β-D-glucoside (ChoGlc) has been shown to increase membrane ordering. nih.gov Despite the addition of the hydrophilic glucose group, ChoGlc largely retains some of cholesterol's key membrane properties, including the ability to move rapidly between the two leaflets of the bilayer (flip-flop). nih.gov

A critical aspect of CG's function is its involvement in the formation and clustering of lipid rafts. nih.gov Lipid rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction and protein trafficking. nih.govresearchgate.net The synthesis of cholesteryl glucoside derivatives, such as cholesteryl-6′-O-acyl-α-d-glucopyranoside (CAG), has been shown to enhance the formation of lipid rafts. nih.govrsc.org This effect is particularly well-documented in the context of Helicobacter pylori infection. This bacterium is auxotrophic for cholesterol and must acquire it from the host gastric epithelial cells. nih.govnih.gov Upon uptake, H. pylori converts the host cholesterol into CG and its acylated derivatives (CAGs). nih.govnih.gov This conversion is not merely a metabolic process but a virulence strategy. The resulting CAGs, particularly those with longer acyl chains, promote the clustering of lipid rafts in the host cell membrane. nih.govnih.govrsc.orgnih.gov This enhanced lipid raft formation is crucial for the translocation of bacterial virulence factors, like CagA, into the host cell. nih.govnih.govrsc.org

The modulation of membrane properties by these glucosides extends to maintaining the cell wall integrity of the synthesizing organism itself. In H. pylori, the absence of cholesteryl glucosides leads to distorted morphology and increased permeability of the bacterial cell wall. nih.gov This highlights the role of these compounds in lipid homeostasis and structural maintenance. nih.gov The process of hijacking host lipids and converting them to CAGs with specific acyl chain characteristics demonstrates a sophisticated interplay between pathogen and host, where the pathogen remodels the host membrane to its advantage. nih.govrsc.org

Table 1: Research Findings on the Modulation of Membrane Properties by Cholesteryl Glucoside and Derivatives

| Compound | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Cholesteryl glucoside (CG) | Artificial liposomes | Formation of thermostable solid-ordered domains. | jst.go.jp |

| Cholesteryl-β-D-glucoside (ChoGlc) | DOPC membranes | Increased membrane ordering; rapid flip-flop movement between leaflets similar to cholesterol. | nih.gov |

| Cholesteryl-6′-O-acyl-α-d-glucopyranoside (CAG) | Human gastric cells (H. pylori context) | Promotes lipid raft formation and clustering; effect is dependent on the length of the acyl chain. | nih.govrsc.orgnih.gov |

| Cholesteryl glucoside (CG) | Helicobacter pylori | Essential for maintaining cell morphology and cell wall integrity. | nih.gov |

| Cholesteryl glucoside derivatives (CGds) | Helicobacter pylori / Host cells | Affect membrane dynamics to enhance translocation of the CagA virulence factor. | nih.govrsc.org |

Influence on Membrane-Bound Enzyme Activities (e.g., Na+/K+-transporting ATPase, Ca2+-transporting ATPase)

Cholesteryl glucoside can directly influence the function of integral membrane proteins, including critical ion-pumping enzymes like Na+/K+-transporting ATPase and Ca2+-transporting ATPase. cdnsciencepub.com Its effect is distinct from that of its precursor, cholesterol, owing to the altered interaction with the lipid microenvironment surrounding these enzymes. cdnsciencepub.comnih.gov

Research on dog brain synaptosomal plasma membranes (SPM) has demonstrated that cholesteryl glucoside can modulate the activity of both Na+/K+-transporting ATPase and Ca2+-transporting ATPase in a concentration-dependent manner. cdnsciencepub.comnih.govcdnsciencepub.com Preincubation of these membranes with cholesteryl glucoside at concentrations up to 50 μM resulted in a significant increase in the specific activity of both ATPases, with enhancements of at least 50% above their baseline values. cdnsciencepub.comnih.govcdnsciencepub.com However, it is suggested that higher concentrations of the glucoside may lead to a decrease in enzyme activity due to extensive disruption of the membrane structure. cdnsciencepub.com

The mechanism behind this modulation appears to be linked to changes in the physical state of the membrane lipids. cdnsciencepub.com Unlike cholesterol, which was found to increase the fluidity of the lipid microenvironment of these ATPases, cholesteryl glucoside at a concentration of 50 μM decreased the fluidity of the bulk lipids in the synaptosomal plasma membrane. cdnsciencepub.comnih.gov This effect was evidenced by an increase in the fluorescence anisotropy of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), indicating a more ordered or packed lipid environment. cdnsciencepub.comnih.gov This increased packing of the bulk lipids is thought to alter the partitioning of the ATPase molecules within the membrane, thereby affecting their enzymatic activity. cdnsciencepub.com

Further evidence for the impact of cholesteryl glucoside on the membrane's physical state comes from Arrhenius plots of Na+/K+-transporting ATPase activity. nih.gov In control membranes, a break in the plot occurred at approximately 23.2°C. nih.gov After treatment with 50 μM cholesteryl glucoside, this break point was elevated to 29.5°C, signifying a change in the temperature dependence of the enzyme's function, likely driven by the altered lipid environment. nih.gov This contrasts with the effect of cholesterol, which abolished the break point entirely. nih.gov These findings underscore that the glycosylation of cholesterol creates a molecule with distinct capabilities for modifying the activity of membrane-bound enzymes by altering the physical dynamics of the lipid bilayer. cdnsciencepub.comnih.gov

Advanced Analytical Methodologies for Cholesteryl Glucosides

Extraction and Isolation from Biological Matrices

The initial and critical step in the analysis of cholesteryl glucosides is their efficient extraction from complex biological samples. The choice of extraction method depends on the nature of the sample and the specific cholesteryl glucoside species of interest.

A widely used and gold-standard method for total lipid extraction from biological tissues is the Bligh and Dyer method, first published in 1959. mdpi.com This technique utilizes a chloroform (B151607)/methanol (B129727)/water solvent system to effectively partition lipids from other cellular components. mdpi.comnih.govnih.gov The procedure involves homogenizing the sample with a single-phase mixture of chloroform, methanol, and water. Subsequent addition of water and chloroform induces phase separation, resulting in a lower chloroform layer containing the lipids, including cholesteryl glucosides, and an upper aqueous methanol layer containing polar non-lipid molecules. nih.govvliz.be

The Folch method, a similar solvent extraction technique, also employs a chloroform/methanol mixture but with different solvent ratios and a larger solvent volume relative to the sample size. mdpi.comvliz.be Both methods are considered highly efficient for extracting a broad range of lipids. mdpi.com Modifications to these classical methods, such as boiling in isopropanol (B130326) prior to extraction to inactivate lipases, can improve the yield of certain lipids. mdpi.com For the analysis of sterols in mammalian cells and tissues, a modified Bligh/Dyer procedure is often employed to extract bulk lipids. nih.gov

Following total lipid extraction, solid-phase extraction (SPE) is a common and effective technique for the enrichment and fractionation of steryl glucosides from the total lipid extract. scispace.comresearchgate.net SPE allows for the separation of steryl glucosides from other lipid classes, such as free sterols and steryl esters, based on their differing polarities. scispace.com

In a typical SPE protocol, the total lipid extract is loaded onto a diol-bonded silica (B1680970) cartridge. nih.govfrontiersin.org A series of solvents with increasing polarity is then used to selectively elute different lipid classes. For instance, a less polar solvent like hexane (B92381) mixed with isopropanol can be used to elute the steryl glucoside fraction. nih.govfrontiersin.org This step is crucial for reducing matrix effects and improving the sensitivity and accuracy of subsequent chromatographic analyses. scispace.comresearchgate.net SPE has been successfully applied to isolate steryl glucosides from various food samples, dietary supplements, and marine microalgae. scispace.comnih.govresearchgate.net

Lipid Extraction Techniques (e.g., Bligh and Dyer method)

Chromatographic Separation Techniques

Once extracted and enriched, cholesteryl glucosides are separated and quantified using various chromatographic techniques. The choice of chromatography depends on the specific analytical goal, such as qualitative profiling or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and analysis of cholesteryl glucosides. nih.govresearchgate.net These methods offer high resolution and sensitivity, particularly when coupled with appropriate detectors. nih.gov

Reversed-phase HPLC with a C18 column is commonly used for the separation of cholesteryl glucosides. bioone.orgnih.gov For enhanced detection, cholesteryl glucosides can be derivatized with a fluorescent tag. For example, a metabolite-labeling method has been developed where cholesteryl glucosides are tagged with a fluorescent dye, allowing for detection with femtomolar sensitivity using HPLC with fluorescence detection. nih.gov

UPLC, which utilizes smaller particle size columns, provides even higher resolution and faster analysis times compared to traditional HPLC. nih.govspringernature.com UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful tool for the structural determination and quantitative characterization of various cholesteryl glucosides. nih.govnih.gov This approach has been instrumental in identifying and quantifying different cholesteryl glucoside species in complex biological samples like Helicobacter pylori and various food matrices. nih.govnih.gov

Table 1: HPLC and UPLC Conditions for Cholesteryl Glucoside Analysis

| Parameter | HPLC | UPLC |

| Column | C18-reversed-phase (5 µm, 4.6 × 250 mm) nih.gov | ACQUITY BEH C18 (1.7 µm, 50 × 2.1 mm) nih.gov |

| Mobile Phase | Acetonitrile/Methanol (5:1) nih.gov or Water/Methanol gradient with 0.1% formic acid nih.gov | Water/Methanol gradient with 0.1% formic acid nih.gov |

| Flow Rate | 0.4 mL/min (analytical) nih.gov | Not specified |

| Detection | Fluorescence (λex = 428 nm, λem = 528 nm) nih.gov or UV (205 nm) nih.gov | Mass Spectrometry (MS) nih.gov |

Gas Chromatography (GC) is another widely used technique for the analysis of steryl glucosides, often after derivatization to increase their volatility. scispace.comresearchgate.net The steryl glucosides are typically converted to their trimethylsilyl (B98337) (TMS) ethers before analysis. scispace.comresearchgate.net

GC with a flame ionization detector (GC-FID) is a robust method for the quantification of steryl glucosides. nih.gov For definitive identification, GC coupled with mass spectrometry (GC-MS) is employed. scispace.comresearchgate.netasm.org GC-MS provides detailed structural information based on the mass fragmentation patterns of the derivatized compounds. scispace.com This technique has been successfully used to identify and quantify sitosteryl, campesteryl, and stigmasteryl glucosides in various food products and dietary supplements. scispace.comresearchgate.net A significant advantage of direct GC analysis of intact steryl glucosides is that it avoids the acid hydrolysis step, which can cause isomerization of certain sterols. scispace.comresearchgate.net

Table 2: GC-MS Conditions for Steryl Glucoside Analysis

| Parameter | Condition |

| Column | 5% diphenyl-95% dimethylpolysiloxane (e.g., RTX-5MS) scispace.com |

| Injector Temperature | 290°C scispace.com |

| Oven Temperature Program | 275–290°C at 2°C/min, hold for 40 min scispace.com |

| Carrier Gas | Helium scispace.com |

| Ionization | Electron Impact (EI) scispace.com |

| Derivatization | Trimethylsilyl (TMS) ethers scispace.comresearchgate.net |

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative profiling of glycolipids, including cholesteryl glucosides. oup.comoup.com It is often used for initial screening and purification of these compounds from lipid extracts. bioone.orgnih.gov

In TLC, the lipid extract is spotted onto a silica gel plate, which is then developed in a solvent system, such as chloroform-methanol-water. oup.comoup.com The separated lipids are visualized by spraying the plate with a suitable reagent, like orcinol-sulfuric acid for glycolipids or 30% sulfuric acid followed by heating. oup.comoup.com The identification of cholesteryl glucosides is based on their retention factor (Rf) values compared to authentic standards. oup.com

Two-dimensional TLC can provide enhanced separation of complex lipid mixtures. researchgate.netasm.org While primarily a qualitative or semi-quantitative technique, TLC is instrumental in the initial stages of analysis and for the preparative isolation of cholesteryl glucosides for further structural elucidation by other methods like mass spectrometry. bioone.orgnih.govresearchgate.net

Gas Chromatography (GC-FID, GC-MS)

High-Resolution Spectrometric Characterization

High-resolution spectrometric techniques are indispensable for the unambiguous structural determination of cholesteryl glucosides. These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.

Mass Spectrometry (MS, MS/MS, UPLC-MS, LC-MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the analysis of cholesteryl glucosides, enabling their detection and structural characterization with high sensitivity and specificity. ontosight.ai When coupled with liquid chromatography (LC), particularly ultra-performance liquid chromatography (UPLC), it allows for the separation of complex mixtures prior to MS analysis. nih.govnih.gov

In electrospray ionization (ESI), a common ionization method for these polar molecules, cholesteryl glucosides can be detected as sodiated adducts, [SG+Na]⁺, or as aglycone ions, [SG-Glc+H]⁺, after the loss of the glucose moiety. nih.gov Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID) of selected precursor ions. nih.gov The fragmentation patterns of the aglycone ion are often directly comparable to those of the free sterol, which aids in identification. nih.govresearchgate.net For instance, the fragmentation of the cholesterol moiety can reveal information about the sterol ring system and side chain. nih.govresearchgate.net Characteristic fragment ions can help distinguish between different sterol backbones. nih.gov For example, in Δ⁵-sterols like cholesterol, fragmentation of the C-ring often yields a prominent ion at m/z 147. nih.gov

UPLC-MS/MS has been successfully employed to identify various steryl glucosides, including cholesteryl glucoside, in dietary sources and biological systems. nih.govnih.gov This technique offers the advantage of separating isomers and providing detailed structural information from the resulting MS/MS spectra. nih.govresearchgate.net The creation of MS/MS spectral databases is crucial for the reliable identification of these compounds. rsc.org

Table 1: Key Mass Spectrometry Findings for Cholesteryl Glucoside Analysis

| Analytical Technique | Key Findings | Reference |

| UPLC-ESI-MS/MS | Enables identification of cholesteryl glucoside by analyzing the aglycone ion [SG-Glc+H]⁺ and comparing its fragmentation to free cholesterol. Confirms glycosidic nature through detection of [SG+Na]⁺ adducts. | nih.gov |

| LC-MS | Allows for the precise identification and quantification of cholesteryl glucosides in various biological samples. ontosight.ai | ontosight.ai |

| UPLC-MS | A metabolite-tagging method based on UPLC-MS allows for structural determination and quantitative characterization of all cholesteryl glucoside derivatives. nih.govrsc.org | nih.govrsc.org |

| MS/MS | Fragmentation of the aglycone ion provides structural details of the sterol moiety. nih.gov The development of MS/MS databases facilitates the profiling of all cholesterol-derived metabolites. rsc.org | nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of cholesteryl glucoside. It provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals details about the protons in the molecule. For cholesteryl-β-D-glucoside, the anomeric proton (H-1) of the glucose unit typically appears as a doublet around δ 4.36 ppm. nih.gov The olefinic proton (H-6) of the cholesterol moiety is observed around δ 5.33 ppm. nih.gov The numerous overlapping signals from the sterol ring and side chain protons require advanced techniques for full assignment. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts are sensitive to the local electronic environment, allowing for the identification of each carbon atom. For cholesterol, characteristic signals for the olefinic carbons C-5 and C-6, and the C-3 carbon bearing the glycosidic linkage are observed. nih.govmagritek.com The addition of the glucose moiety introduces distinct signals for the sugar carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra. COSY experiments identify proton-proton couplings, helping to trace the connectivity within the spin systems of the cholesterol and glucose units. magritek.com HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon spectrum based on the more resolved proton spectrum. magritek.com

Table 2: Representative NMR Chemical Shifts (δ in ppm) for Cholesteryl Glucoside Moieties

| Nucleus | Cholesterol Moiety (Representative Shifts) | Glucose Moiety (Representative Shifts) | Reference |

| ¹H NMR | H-6: ~5.33 ppm | Anomeric H-1: ~4.36 ppm | nih.gov |

| ¹³C NMR | C-3: ~70-80 ppm, C-5: ~140 ppm, C-6: ~121 ppm | Anomeric C-1: ~90-100 ppm, Other sugar carbons: ~60-80 ppm | nih.govresearchgate.net |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in cholesteryl glucoside. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. udel.edu

The IR spectrum of cholesteryl glucoside displays characteristic absorption bands that confirm its structure. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose moiety. udel.eduresearchgate.net The C-H stretching vibrations of the cholesterol backbone's CH₂, and CH₃ groups are typically observed in the 3000-2850 cm⁻¹ region. researchgate.netmdpi.com The presence of the C=C double bond in the cholesterol ring gives rise to a stretching vibration band around 1670 cm⁻¹. researchgate.net The C-O stretching vibrations, associated with the glycosidic bond and the hydroxyl groups, produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. udel.eduresearchgate.net A product from one supplier conforms to the structure for the Infrared spectrum, indicating its utility in quality control. sigmaaldrich.com

Table 3: Characteristic IR Absorption Bands for Cholesteryl Glucoside

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3500 - 3200 | O-H Stretch (broad) | Hydroxyl groups (glucose) | udel.eduresearchgate.net |

| 3000 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ (cholesterol) | researchgate.netmdpi.com |

| ~1670 | C=C Stretch | Alkene (cholesterol ring) | researchgate.net |

| 1200 - 1000 | C-O Stretch | Glycosidic bond, Alcohols | udel.eduresearchgate.net |

Quantitative Analysis and Metabolite Profiling

Accurate quantification of cholesteryl glucosides is essential for understanding their biological roles and their association with various physiological and pathological states. This requires the development of highly sensitive and specific analytical methods.

Development of Sensitive Quantification Methods (e.g., Femtomolar Detection Limits)

The low abundance of cholesteryl glucosides in many biological samples necessitates the development of ultra-sensitive quantification methods. Researchers have successfully established metabolite-labeling strategies coupled with UPLC-MS/MS to achieve detection limits in the femtomolar range. nih.govrsc.orgrsc.org This approach involves tagging the molecule with a fluorophore, which significantly enhances ionization efficiency and detection sensitivity in mass spectrometry. nih.gov

This enhanced sensitivity allows for the quantification of very low-abundance species, providing a more comprehensive profile of all cholesterol-derived metabolites. nih.govrsc.org For instance, a UPLC-MS/MS method demonstrated a dynamic range for quantification between 0.088 and 100 picomoles, a significant improvement over less sensitive techniques like HPLC-fluorescence. nih.govrsc.org Such methods are crucial for studying the subtle changes in cholesteryl glucoside profiles in response to biological stimuli or in disease states. nih.gov

Isotope-Dilution Mass Spectrometry (ID-MS)

Isotope-Dilution Mass Spectrometry (ID-MS) is considered the gold standard for accurate and precise quantification of analytes in complex mixtures. The method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. nih.gov

For cholesteryl glucoside quantification, a deuterium-labeled version, such as cholesteryl-β-d-glucoside-d₇ (GlcChol-d₇), can be synthesized and used as an internal standard. nih.gov This standard is added to the sample at the very beginning of the extraction process. nih.gov Because the internal standard and the endogenous analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss affects both equally. researchgate.net

During LC-MS/MS analysis, the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is measured. This ratio is used to calculate the exact concentration of the analyte, correcting for any variability in sample recovery and matrix effects. nih.gov This approach has been successfully used to quantify sterylglucosides in animal tissues with high accuracy. nih.gov

Metabolic Labeling Strategies for Derivative Characterization

Metabolic labeling is a powerful chemical biology tool for investigating the biosynthesis, trafficking, and function of complex biomolecules within their native cellular environment. nih.gov This approach involves introducing substrate analogs containing unique chemical tags, such as stable isotopes or bioorthogonal reporters, into living cells or organisms. nih.govoup.com These tagged precursors are then processed by endogenous metabolic pathways, leading to their incorporation into target molecules like cholesteryl glucosides (CGs) and their derivatives. nih.govnih.gov The resulting labeled products can be tracked and analyzed, providing profound insights into their metabolic flux, localization, and interactions—information that is often unattainable through traditional analytical methods alone. nih.govcreative-proteomics.com

Stable Isotope Labeling

Stable isotope labeling is a cornerstone technique for tracing metabolic pathways and quantifying metabolite turnover. nih.govfrontiersin.org This method utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which are incorporated into metabolic precursors. nih.govresearchgate.net When these precursors are supplied to a biological system, the heavy isotopes become integrated into the structure of downstream products. The resulting mass shift allows for their differentiation from pre-existing, unlabeled molecules by mass spectrometry (MS). nih.govfrontiersin.org

In the context of cholesteryl glucoside derivatives, researchers have successfully used stable isotopes to trace the origin of their lipid components. For instance, in studies of the bacterium Helicobacter pylori, which produces a variety of cholesteryl α-glucoside derivatives, deuterium-labeled phospholipids (B1166683) were used to demonstrate that the bacterium hijacks lipids from host cells for its own metabolic needs. nih.gov

Key Research Findings:

Host Lipid Acquisition by H. pylori : By treating gastric epithelial cells with deuterium-labeled phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), researchers showed that H. pylori incorporates these host-derived fatty acids into its own cholesteryl 6'-acyl α-glucosides (CAGs). nih.gov

Tracing Biosynthesis : The incorporation of deuterium-labeled palmitic acid from host phospholipids into CAGs was confirmed by ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), which detected the corresponding mass shift in the resulting bacterial lipids. nih.gov This provided direct evidence that H. pylori utilizes phospholipids from the host cell membrane for CAG biosynthesis. nih.govrsc.org

Quantitative Flux Analysis : Isotopic labeling enables the measurement of the rate at which metabolites transition through biochemical pathways (metabolic flux), helping to elucidate the major routes and regulatory points in lipid metabolism. nih.gov

Bioorthogonal Labeling and Click Chemistry

Bioorthogonal labeling represents a more recent and versatile strategy that employs chemical reporters, such as azides or alkynes, which are inert within biological systems but can undergo highly specific ligation reactions with an external probe. oup.comresearchgate.net This two-step approach, often involving a "click chemistry" reaction like the copper(I)-catalyzed azide-alkyne cycloaddition, allows for the attachment of various analytical tags (e.g., fluorophores or affinity handles) to the metabolically incorporated reporter. oup.comnih.gov

This strategy has been effectively applied to study various lipid classes, including glycolipids, by introducing precursors modified with a clickable functional group. nih.govnih.gov For cholesteryl glucoside analysis, a cholesterol analog containing a terminal alkyne was developed. nih.gov

Key Research Findings:

Sensitive Detection : Researchers synthesized a cholesterol analog with a terminal alkyne, which was fed to H. pylori. nih.gov The alkyne-tagged cholesterol was incorporated into CGs, which were then extracted and fluorescently labeled via a click reaction. nih.gov This metabolite-tagging method enabled the robust detection of CG derivatives with femtomolar sensitivity using UPLC-MS. nih.govrsc.org

Derivative Profiling : The enhanced sensitivity and specificity of this method allowed for the creation of a comprehensive MS/MS database of CG derivatives, facilitating the profiling of all cholesterol-derived metabolites in H. pylori. nih.gov This led to the identification and characterization of various cholesteryl 6′-acyl α-glucosides (CAGs) and cholesteryl 6′-phosphatidyl α-glucosides (CPGs). nih.gov

Structural and Quantitative Characterization : The combination of bioorthogonal labeling and advanced mass spectrometry not only allowed for the structural determination of numerous CG derivatives but also enabled their quantitative analysis, revealing how the composition of these lipids changes in response to the host environment. nih.govresearchgate.net

The table below summarizes and compares these metabolic labeling strategies for the characterization of cholesteryl glucoside derivatives.

| Strategy | Label Type | Precursor Example | Detection Method | Key Advantages & Findings | Citations |

| Stable Isotope Labeling | Heavy isotopes (e.g., ²H, ¹³C) | Deuterium-labeled phospholipids (d-PE, d-PC) | Mass Spectrometry (MS) | Traces the origin of acyl chains in CAGs to host cell phospholipids; enables metabolic flux analysis. | nih.gov, nih.gov |

| Bioorthogonal Labeling | Alkyne or Azide reporters | Alkyne-modified cholesterol | UPLC-MS/MS, Fluorescence Microscopy | Allows for highly sensitive (femtomolar) detection and quantification of CG derivatives; enables comprehensive profiling and creation of MS/MS databases. | nih.gov, rsc.org, oup.com |

By employing these advanced metabolic labeling techniques, researchers can deconstruct the complex lifecycle of cholesteryl glucosides, from the sourcing of their constituent parts to their final functional roles, thereby providing critical insights into the biochemistry of organisms that produce these unique lipids. nih.govnih.gov

Molecular Interactions and Membrane Biophysics of Cholesteryl Glucosides

Integration and Orientation within Cellular Membranes

The integration of cholesteryl glucosides into cellular membranes leads to significant alterations in the physical state of the lipid bilayer. These molecules orient themselves with the hydrophobic cholesterol moiety embedded within the hydrocarbon core of the membrane and the hydrophilic glucose group positioned at the membrane-water interface.

Cholesteryl glucosides have a notable ordering effect on membrane lipids, leading to decreased fluidity and increased packing density. Studies on dog brain synaptosomal plasma membranes (SPM) have shown that cholesteryl glucoside, at a concentration of 50 μM, induces an increased packing of the bulk lipids. cdnsciencepub.comcdnsciencepub.com This effect is further evidenced by an increase in the fluorescence anisotropy of diphenylhexatriene (DPH), a probe used to measure membrane fluidity, indicating a more ordered and less fluid membrane environment. cdnsciencepub.com In these membranes, cholesteryl glucoside was also found to raise the temperature of the lipid phase separation from 22.5°C to 32.5°C. cdnsciencepub.com

In artificial membrane systems, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), cholesteryl glycosides (at 10-40 mol%) have been shown to increase the order of the hydrophobic region almost as effectively as cholesterol itself. researchgate.net Similarly, cholesteryl-β-D-glucoside (ChoGlc) has been observed to incorporate into dioleoylphosphatidylcholine (DOPC) membranes, resulting in increased membrane ordering. nih.gov The nature of the acyl chain in acylated cholesteryl glucosides, such as those found in Helicobacter pylori, also plays a critical role, with membrane fluidity and the packing of lipid chains being important factors for bacterial adhesion. nih.govconstantsystems.com In H. pylori, the regulation of membrane fluidity is crucial for its stability and survival, a process in which cholesteryl glucosides are involved. nih.gov However, the effect can be context-dependent; in palmitoylsphingomyelin (PSM) bilayers, cholesteryl glycosides are less effective than cholesterol at ordering the hydrocarbon chains. researchgate.net